5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C4H2BrClN2O2. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is typically a white to light yellow solid and is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid can be achieved through various methods. One common approach involves the halogenation of a pyrazole precursor. For instance, starting with a pyrazole core, chlorination and bromination reactions can be performed to introduce the respective halogen atoms at the desired positions . The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and purity . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions can vary widely but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazoles, while oxidation and reduction can yield different oxidation states of the compound .
Scientific Research Applications
5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved can vary but often include inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-1H-pyrazole-5-carboxylic acid
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it.
Properties
Molecular Formula |
C4H2BrClN2O2 |
---|---|
Molecular Weight |
225.43 g/mol |
IUPAC Name |
5-bromo-4-chloro-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H2BrClN2O2/c5-3-1(6)2(4(9)10)7-8-3/h(H,7,8)(H,9,10) |
InChI Key |
FPCLSHGBFJJIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)Br)Cl |
Origin of Product |
United States |
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